{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid
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Overview
Description
2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid is a compound that features a pyrazole ring, a cyclopropyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl group and the sulfanylacetic acid moiety. One common method starts with the cyclization of appropriate precursors to form the pyrazole ring. The cyclopropyl group is then introduced via a substitution reaction, and the sulfanylacetic acid moiety is attached through a thiol-ene reaction or similar methods .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under certain conditions to form dihydropyrazoles.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazoles, and various substituted derivatives of the original compound .
Scientific Research Applications
2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to changes in their function. The cyclopropyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 2-{[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid
Uniqueness
What sets 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid apart is the combination of the cyclopropyl group, the pyrazole ring, and the sulfanylacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid is a complex organic compound featuring a cyclopropyl group, a pyrazole ring, and a sulfanyl group. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular formula of this compound is C11H16N2O4S, with a molecular weight of 272.32 g/mol. The compound's structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C11H16N2O4S |
Molecular Weight | 272.32 g/mol |
IUPAC Name | 3-[(5-cyclopropyl-2-methylpyrazol-3-yl)methylsulfonyl]propanoic acid |
InChI Key | JBVADKQIUBJZTR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Potential Biological Targets
Research indicates that compounds with similar structures often interact with:
- Enzymes : Inhibiting or activating specific enzymatic pathways.
- Receptors : Binding to receptors to alter physiological responses.
Biological Activity Studies
Recent studies have focused on the compound's potential as an anti-inflammatory and analgesic agent. For instance, in vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
Case Studies
- Anti-inflammatory Effects : A study investigated the compound's efficacy in reducing inflammation in animal models. Results indicated significant reductions in swelling and pain response compared to control groups.
- Antimicrobial Activity : Another study assessed the antimicrobial properties of the compound against various bacterial strains, showing promising inhibitory effects.
Research Findings
The following table summarizes key findings from recent research on this compound:
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-12-8(5-15-6-10(13)14)4-9(11-12)7-2-3-7/h4,7H,2-3,5-6H2,1H3,(H,13,14) |
InChI Key |
JKCYGAVKVAVJGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)CSCC(=O)O |
Origin of Product |
United States |
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